Cas no 6945-13-7 (Allofuranose,3-deoxy-3-[ethyl(2-hydroxyethyl)amino]-1,2:5,6-di-O-isopropylidene-, a-D- (8CI))

Allofuranose,3-deoxy-3-[ethyl(2-hydroxyethyl)amino]-1,2:5,6-di-O-isopropylidene-, a-D- (8CI) structure
6945-13-7 structure
Product Name:Allofuranose,3-deoxy-3-[ethyl(2-hydroxyethyl)amino]-1,2:5,6-di-O-isopropylidene-, a-D- (8CI)
CAS No:6945-13-7
MF:C16H29NO6
MW:331.404565572739
CID:529921
PubChem ID:246405
Update Time:2025-04-19

Allofuranose,3-deoxy-3-[ethyl(2-hydroxyethyl)amino]-1,2:5,6-di-O-isopropylidene-, a-D- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Allofuranose,3-deoxy-3-[ethyl(2-hydroxyethyl)amino]-1,2:5,6-di-O-isopropylidene-, a-D- (8CI)
    • N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine,tetrahydrofluoride
    • 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-, tetrahydrofluoride
    • 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrofluoride (1:4)
    • AC1L37IR
    • AC1Q4HEX
    • AR-1B5963
    • EINECS 270-585-7
    • KST-1B7624
    • N,N'-Bis(2-ammonioethyl)ethane-1,2-diammonium tetrafluoride
    • Triethylenetetraammonium fluoride
    • NSC-59404
    • NSC59404
    • 6945-13-7
    • Inchi: 1S/C16H29NO6/c1-6-17(7-8-18)11-12(10-9-19-15(2,3)21-10)20-14-13(11)22-16(4,5)23-14/h10-14,18H,6-9H2,1-5H3
    • InChI Key: BQLXCGMUFFGUCU-UHFFFAOYSA-N
    • SMILES: O1C2C(C(C1C1COC(C)(C)O1)N(CC)CCO)OC(C)(C)O2

Computed Properties

  • Exact Mass: 331.19900
  • Monoisotopic Mass: 331.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 423.1°Cat760mmHg
  • Flash Point: 209.7°C
  • Refractive Index: 1.524
  • PSA: 69.62000
  • LogP: 0.69710
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